molecular formula C17H19N3O4S B3456293 3-morpholin-4-ylsulfonyl-N-(pyridin-3-ylmethyl)benzamide

3-morpholin-4-ylsulfonyl-N-(pyridin-3-ylmethyl)benzamide

Cat. No.: B3456293
M. Wt: 361.4 g/mol
InChI Key: YXGZIOCNXXFGOS-UHFFFAOYSA-N
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Description

3-morpholin-4-ylsulfonyl-N-(pyridin-3-ylmethyl)benzamide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound is characterized by its complex structure, which includes a morpholine ring, a sulfonyl group, a pyridine ring, and a benzamide moiety.

Preparation Methods

The synthesis of 3-morpholin-4-ylsulfonyl-N-(pyridin-3-ylmethyl)benzamide involves multiple steps, typically starting with the preparation of the morpholine ring and the sulfonyl group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale reactions under controlled conditions to maintain consistency and quality .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

3-morpholin-4-ylsulfonyl-N-(pyridin-3-ylmethyl)benzamide has been extensively studied for its potential applications in chemistry, biology, medicine, and industry. In medicinal chemistry, it has shown promise as a therapeutic agent due to its ability to interact with specific molecular targets. In biological research, it is used to study cellular processes and pathways. Industrial applications include its use as an intermediate in the synthesis of other complex molecules .

Mechanism of Action

The mechanism of action of 3-morpholin-4-ylsulfonyl-N-(pyridin-3-ylmethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

When compared to similar compounds, 3-morpholin-4-ylsulfonyl-N-(pyridin-3-ylmethyl)benzamide stands out due to its unique combination of functional groups and its specific biological activity. Similar compounds include 4-chloro-3-morpholin-4-ylsulfonyl-N-(pyridin-3-ylmethyl)benzamide and other derivatives with slight modifications in their chemical structure. These compounds may share some properties but differ in their specific applications and effectiveness .

Properties

IUPAC Name

3-morpholin-4-ylsulfonyl-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4S/c21-17(19-13-14-3-2-6-18-12-14)15-4-1-5-16(11-15)25(22,23)20-7-9-24-10-8-20/h1-6,11-12H,7-10,13H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXGZIOCNXXFGOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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